4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline
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Overview
Description
4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is a chemical compound that features a fluorine atom attached to a benzene ring, which is further connected to an imidazole ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Attachment of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Aniline: The final step involves coupling the fluorinated intermediate with aniline under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Thiols, amines
Major Products
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Thiol or amine-substituted derivatives
Scientific Research Applications
4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is utilized in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, while the fluorine atom enhances the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(1H-imidazol-2-ylmethyl)aniline
- 4-bromo-N-(1H-imidazol-2-ylmethyl)aniline
- 4-iodo-N-(1H-imidazol-2-ylmethyl)aniline
Uniqueness
4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its halogenated analogs.
Properties
IUPAC Name |
4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-6,14H,7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNYGOFCVPTFRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=NC=CN2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442705 |
Source
|
Record name | 4-Fluoro-N-[(1H-imidazol-2-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166096-17-9 |
Source
|
Record name | N-(4-Fluorophenyl)-1H-imidazole-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166096-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-N-[(1H-imidazol-2-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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